3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid
Overview
Description
3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid is an organic compound that features a sulfonamide group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid typically involves the reaction of 3-fluoroaniline with benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety. Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid
- 3-{[(3-chlorophenyl)amino]sulfonyl}benzoic acid
- 3-{[(3-bromophenyl)amino]sulfonyl}benzoic acid
Uniqueness
3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and increase its binding affinity to biological targets compared to its chloro or bromo analogs .
Properties
IUPAC Name |
3-[(3-fluorophenyl)sulfamoyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-10-4-2-5-11(8-10)15-20(18,19)12-6-1-3-9(7-12)13(16)17/h1-8,15H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFRXIIWAJLYTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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